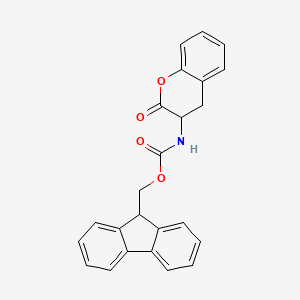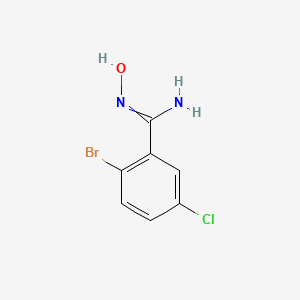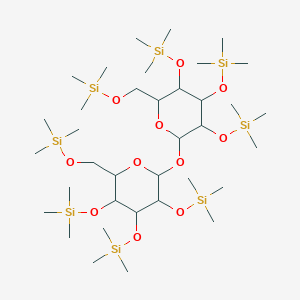
Lactose, octakis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactose, octakis(trimethylsilyl)-: is a derivative of lactose, a disaccharide composed of glucose and galactose. This compound is formed by the substitution of all hydroxyl groups in lactose with trimethylsilyl groups. The resulting compound is significantly more volatile and can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lactose, octakis(trimethylsilyl)- involves the reaction of lactose with a trimethylsilylating agent, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide, in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: While the industrial production of lactose, octakis(trimethylsilyl)- is not extensively documented, the process would likely involve large-scale silylation reactions under controlled conditions to ensure the complete substitution of hydroxyl groups. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Lactose, octakis(trimethylsilyl)- primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These groups can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can replace the trimethylsilyl groups.
Major Products:
Substitution Products: Depending on the reagents used, various substituted lactose derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is lactose.
Aplicaciones Científicas De Investigación
Chemistry: Lactose, octakis(trimethylsilyl)- is used as a derivatizing agent in analytical chemistry to enhance the volatility of lactose for GC-MS analysis. This allows for the precise quantification and characterization of lactose in complex mixtures .
Biology and Medicine: In biological research, this compound can be used to study the metabolism and enzymatic hydrolysis of lactose. It serves as a model compound to investigate the activity of enzymes like β-galactosidase .
Industry: In the food industry, lactose, octakis(trimethylsilyl)- can be used to develop lactose-free products by facilitating the enzymatic hydrolysis of lactose. It also finds applications in the pharmaceutical industry as a stabilizer and excipient .
Mecanismo De Acción
The mechanism of action of lactose, octakis(trimethylsilyl)- primarily involves the substitution of trimethylsilyl groups with other functional groups. This substitution can occur through nucleophilic attack on the silicon atom, leading to the formation of various derivatives . The compound’s volatility and stability make it an ideal candidate for analytical applications, where it enhances the detection and quantification of lactose .
Comparación Con Compuestos Similares
Maltose, octakis(trimethylsilyl)-: Similar to lactose, this compound is derived from maltose and undergoes similar reactions and applications.
Cellobiose, octakis(trimethylsilyl)-: Another disaccharide derivative with comparable properties and uses.
Uniqueness: Lactose, octakis(trimethylsilyl)- is unique due to its specific derivatization of lactose, which is a common disaccharide in milk. Its applications in enhancing the volatility and stability of lactose for analytical purposes set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C36H86O11Si8 |
|---|---|
Peso molecular |
919.7 g/mol |
Nombre IUPAC |
trimethyl-[[3,4,5-tris(trimethylsilyloxy)-6-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(42-50(7,8)9)31(44-52(13,14)15)33(46-54(19,20)21)35(39-27)41-36-34(47-55(22,23)24)32(45-53(16,17)18)30(43-51(10,11)12)28(40-36)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3 |
Clave InChI |
YQFZNYCPHIXROS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
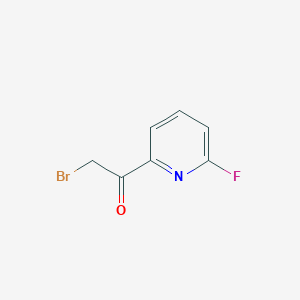
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B13692707.png)
![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)

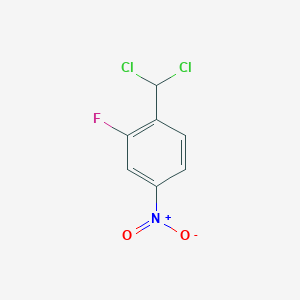
![8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13692721.png)



